N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide
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Overview
Description
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl group, and a benzenepropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 1-(1-Naphthalenyl)ethanol: This intermediate can be synthesized through the reduction of 1-acetylnaphthalene using a reducing agent such as sodium borohydride.
Formation of 1-(1-Naphthalenyl)ethylamine: The alcohol group in 1-(1-Naphthalenyl)ethanol is converted to an amine group through a reaction with ammonia or an amine donor under suitable conditions.
Synthesis of 3-(Trifluoromethyl)benzenepropanoyl chloride: This intermediate is prepared by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride.
Final Coupling Reaction: The final step involves the coupling of 1-(1-Naphthalenyl)ethylamine with 3-(trifluoromethyl)benzenepropanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amine derivatives.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies related to its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzamide
- N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide is unique due to the combination of its naphthalene ring, trifluoromethyl group, and benzenepropanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHAOJGPHEOSO-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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